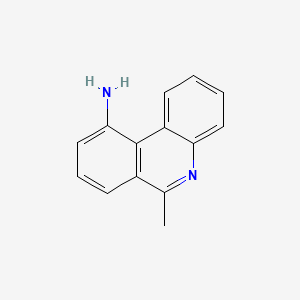

6-Methyl-10-phenanthridinamine

Description

Structure

3D Structure

Properties

CAS No. |

5423-70-1 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

6-methylphenanthridin-10-amine |

InChI |

InChI=1S/C14H12N2/c1-9-10-6-4-7-12(15)14(10)11-5-2-3-8-13(11)16-9/h2-8H,15H2,1H3 |

InChI Key |

VAPUUTKGROVHHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=C1C=CC=C3N |

Origin of Product |

United States |

Reaction Mechanisms and Intrinsic Reactivity of 6 Methyl 10 Phenanthridinamine

Mechanistic Investigations of Phenanthridine (B189435) Annulation Reactions

The construction of the phenanthridine framework, a key step in the synthesis of 6-Methyl-10-phenanthridinamine, can be achieved through various synthetic strategies. Mechanistic studies have shed light on the intricate pathways governing these annulation reactions.

Radical Cascade Cyclizations and Related Pathways

Radical cascade cyclizations have emerged as a powerful tool for the synthesis of phenanthridines. These reactions often proceed under mild conditions and exhibit a high degree of functional group tolerance. The general mechanism involves the generation of a radical species that undergoes a series of intramolecular cyclization and subsequent aromatization steps to yield the phenanthridine core.

One common approach involves the reaction of 2-isocyanobiphenyls with a radical source. For instance, the use of a C(sp3)–H bond adjacent to a heteroatom can initiate a radical insertion/cyclization cascade. organic-chemistry.org Mechanistic studies, including kinetic isotope effect (KIE) experiments and radical inhibition studies, strongly support a radical-mediated pathway. organic-chemistry.org Visible-light-mediated photoredox catalysis has also been successfully employed to generate radicals from various precursors, such as ethers, which then add to isocyanides to initiate the cyclization cascade. chemcess.com

A plausible mechanism for a visible-light-mediated radical insertion/cyclization cascade is as follows:

A photocatalyst, upon irradiation, excites and promotes the formation of a radical from a suitable precursor.

This radical then adds to the isocyanide group of a 2-isocyanobiphenyl derivative, forming an imidoyl radical.

The imidoyl radical undergoes an intramolecular cyclization onto the adjacent aromatic ring, forming a cyclohexadienyl-type radical.

Subsequent oxidation and deprotonation lead to the aromatic phenanthridine product. chemcess.com

Another notable radical-based method is the photochemically-mediated cyclization of biphenyl-2-carbaldehyde O-acetyl oximes. nih.govorganic-chemistry.org UV irradiation induces the homolytic cleavage of the N–O bond, generating an iminyl radical. This radical then cyclizes onto the electron-rich aromatic ring, and subsequent elimination of a leaving group furnishes the phenanthridine skeleton. nih.govorganic-chemistry.org

| Reaction Type | Reactants | Key Intermediates | Conditions | Reference |

| Radical Insertion/Cyclization | 2-Isocyanobiphenyl, Ethers | α-Oxo radical, Imidoyl radical | Visible light, Photocatalyst | chemcess.com |

| Radical Insertion/Cyclization | 2-Isocyanobiphenyl, C(sp3)–H source | Radical adduct, Imidoyl radical | Microwave, Fe(acac)₂, DBU, TBHP | organic-chemistry.org |

| Photochemical Cyclization | Biphenyl-2-carbaldehyde O-acetyl oxime | Iminyl radical | UV irradiation | nih.govorganic-chemistry.org |

Elucidation of Electrophilic and Nucleophilic Substitution Mechanisms

The phenanthridine nucleus, being an aromatic system, can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is influenced by the electronic effects of the existing substituents and the nature of the attacking reagent.

Electrophilic Substitution: The phenanthridine ring system is generally considered electron-deficient due to the presence of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). However, the presence of activating groups, such as the amine group at C-10 and the methyl group at C-6 in 6-Methyl-10-phenanthridinamine, is expected to direct electrophilic substitution to specific positions. The amino group is a strong activating group and an ortho-, para-director. nih.gov Therefore, electrophilic attack is most likely to occur at positions ortho and para to the amino group (positions 9 and the unavailable 1-position, and the 3-position respectively, relative to the amine). The methyl group is a weaker activating group and also an ortho-, para-director. Theoretical calculations and experimental results on phenanthridine itself suggest that electrophilic attack is favored at certain positions. For instance, bromination of phenanthridine has been shown to occur at the 10-position. researchgate.net For 6-Methyl-10-phenanthridinamine, the powerful directing effect of the amino group would likely dominate, favoring substitution at the 9-position.

Nucleophilic Substitution: The electron-deficient nature of the phenanthridine ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. nih.gov The presence of a good leaving group is often required for nucleophilic aromatic substitution (SNAr) to occur. In the case of 6-Methyl-10-phenanthridinamine, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, derivatives of phenanthridine bearing leaving groups can undergo nucleophilic substitution. For example, 6-chlorophenanthridine (B98449) readily reacts with amines to afford the corresponding 6-aminophenanthridine (B1664678) derivatives. nih.gov This reactivity is analogous to the nucleophilic substitution observed in other nitrogen-containing heterocycles like pyridines. acs.org

Pericyclic Reactions and Skeletal Rearrangement Processes

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a class of reactions that can lead to significant structural transformations. msu.edu In the context of phenanthridine chemistry, a unique approach involving an aza-Claisen rearrangement, followed by ring-closing enyne metathesis and a Diels-Alder reaction, has been reported for the synthesis of polysubstituted phenanthridines. beilstein-journals.org While not a direct synthesis of 6-Methyl-10-phenanthridinamine, this demonstrates the potential for pericyclic reactions in constructing the core structure.

Skeletal rearrangements in phenanthridine systems are less common but can occur under specific conditions. For instance, palladium-catalyzed annulation reactions for the construction of phenanthridinone skeletons can proceed through mechanisms that involve significant bond reorganization. nih.gov While specific skeletal rearrangements of 6-Methyl-10-phenanthridinamine have not been reported, the inherent strain and electronic properties of the polycyclic system could potentially allow for such transformations under forcing conditions or through photochemical activation.

Reactivity at the Amine Functionality (C-10)

The amine group at the C-10 position is a key site of reactivity in 6-Methyl-10-phenanthridinamine. Its nucleophilic character and susceptibility to oxidation are central to its chemical behavior.

Pathways for Oxidation Reactions of Phenanthridinamines

Aromatic amines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. nih.govacs.org The oxidation of primary aromatic amines can proceed through the formation of nitroso, nitro, and polymeric species. acs.org While specific oxidation studies on 6-Methyl-10-phenanthridinamine are not extensively documented, the general principles of aromatic amine oxidation are applicable.

The oxidation can be initiated by various reagents, including peroxy acids, metal catalysts, or biocatalysts like laccase. nih.govorganic-chemistry.orgacs.org The laccase-catalyzed oxidation of aromatic amines, for example, often results in the formation of complex oligomeric and polymeric products. nih.gov The metabolism of phenanthridine itself involves oxidation to phenanthridone. wikipedia.org It is plausible that the C-10 amino group of 6-Methyl-10-phenanthridinamine could be oxidized to a nitro group or undergo oxidative coupling reactions under appropriate conditions.

Amine-Directed Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the C-10 amine makes it a nucleophile, capable of participating in acylation and alkylation reactions.

Acylation: Aromatic amines readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form amides. chemcess.comacs.orgjove.com This reaction is a standard method for protecting the amino group or for synthesizing more complex derivatives. The acylation of the C-10 amino group of 6-Methyl-10-phenanthridinamine is expected to proceed readily to form the corresponding N-(6-methylphenanthridin-10-yl)amide. This reaction can be useful in modulating the electronic properties and biological activity of the parent compound. For instance, acylation of an amino group can reduce its activating effect in electrophilic aromatic substitution reactions. jove.com

Condensation and Imine Formation Reactions

The primary amino group at the C-10 position of 6-Methyl-10-phenanthridinamine is a key site for nucleophilic reactions. One of the most fundamental of these is the condensation reaction with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. masterorganicchemistry.com

Below is a table illustrating the expected imine products from the reaction of 6-Methyl-10-phenanthridinamine with various carbonyl compounds.

| Reactant (Carbonyl Compound) | Product (Imine) |

| Formaldehyde | N-(6-methylphenanthridin-10-yl)methanimine |

| Acetaldehyde | N-(6-methylphenanthridin-10-yl)ethan-1-imine |

| Acetone | N-(6-methylphenanthridin-10-yl)propan-2-imine |

| Benzaldehyde | N-benzylidene-6-methylphenanthridin-10-amine |

| Cyclohexanone | N-(cyclohexylidene)-6-methylphenanthridin-10-amine |

Reactivity at the Methyl Group (C-6)

The methyl group at the C-6 position is not merely an inert substituent. Its position on the electron-deficient phenanthridine ring system makes it susceptible to various transformations, particularly those involving radical intermediates or strong bases.

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.ukslideshare.net For the methyl group of 6-Methyl-10-phenanthridinamine, this can be achieved through several synthetic strategies, effectively using the methyl group as a handle for further molecular elaboration.

Oxidation: The methyl group can be oxidized to an aldehyde (formyl group) or a carboxylic acid. This typically requires strong oxidizing agents. For example, oxidation of primary alcohols to aldehydes or carboxylic acids is a common transformation. imperial.ac.uk While direct oxidation of the methyl group is challenging, it can be accomplished under specific conditions, often involving metal catalysts.

Halogenation: Free-radical halogenation, for instance with N-Bromosuccinimide (NBS) and a radical initiator, can convert the methyl group into a bromomethyl group (-CH₂Br). This halomethyl derivative is a versatile intermediate, primed for nucleophilic substitution reactions.

Deprotonation: Although the methyl protons are not highly acidic, a very strong base like an organolithium reagent could potentially deprotonate the methyl group to form a lithiated species. This carbanion can then react with various electrophiles.

The table below summarizes potential functional group interconversions starting from the C-6 methyl group.

| Reagent/Condition | Intermediate/Product Functional Group | Example Product Name |

| 1. NBS, AIBN2. H₂O, NaHCO₃ | Hydroxymethyl (-CH₂OH) | (10-Amino-phenanthridin-6-yl)methanol |

| 1. NBS, AIBN2. DMSO, NaHCO₃ | Formyl (-CHO) | 10-Amino-6-formylphenanthridine |

| KMnO₄ or CrO₃ | Carboxyl (-COOH) | 10-Amino-phenanthridine-6-carboxylic acid |

| NBS, AIBN | Bromomethyl (-CH₂Br) | 10-Amino-6-(bromomethyl)phenanthridine |

Building upon the functional group interconversions described above, the C-6 methyl group can serve as a starting point for elongating the carbon chain. This is a critical strategy for synthesizing more complex derivatives with modified properties. rsc.org

A primary method for side-chain elongation begins with the conversion of the methyl group to a halomethyl group (e.g., -CH₂Br). This electrophilic center can then undergo nucleophilic substitution with a variety of carbon nucleophiles.

Cyanide Addition: Reaction with sodium or potassium cyanide introduces a cyano group (-CH₂CN). The nitrile can then be hydrolyzed to a carboxylic acid (-CH₂COOH) or reduced to an amine (-CH₂CH₂NH₂), extending the chain by one carbon atom in both cases.

Grignard/Organolithium Coupling: The bromomethyl derivative can be converted into an organometallic reagent (e.g., a Grignard reagent, -CH₂MgBr) which can then react with electrophiles like aldehydes, ketones, or epoxides to form longer carbon chains with new functional groups.

Wittig Reaction: If the methyl group is first oxidized to an aldehyde (-CHO), a Wittig reaction with a phosphonium (B103445) ylide can be used to form an alkene, providing a versatile method for side-chain extension and modification.

The following table outlines plausible reaction sequences for side-chain elongation.

| Starting Functional Group | Reaction Sequence | Final Functional Group |

| -CH₂Br | 1. NaCN2. H₃O⁺, heat | -CH₂COOH (Carboxymethyl) |

| -CH₂Br | 1. NaCN2. LiAlH₄ | -CH₂CH₂NH₂ (2-Aminoethyl) |

| -CHO | Ph₃P=CH₂, THF | -CH=CH₂ (Vinyl) |

| -CH₂Br | 1. Mg, Et₂O2. Ethylene Oxide3. H₃O⁺ | -CH₂CH₂OH (2-Hydroxyethyl) |

Intramolecular and Intermolecular Reactions Involving the Phenanthridine Core

The rigid, polycyclic aromatic core of phenanthridine is not merely a scaffold but an active participant in certain advanced chemical transformations.

The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic tool in which a molecule containing both a diene and a dienophile reacts with itself to form a complex polycyclic system. wikipedia.orgresearchgate.net While 6-Methyl-10-phenanthridinamine itself cannot undergo this reaction, a suitably modified derivative can. This strategy has been used to synthesize the phenanthridine skeleton itself. thieme-connect.com

For an IMDA reaction to occur on a derivative of 6-Methyl-10-phenanthridinamine, a substituent must be introduced that contains both the diene and dienophile connected by a flexible tether. This is often achieved by acylating or alkylating the C-10 amino group. The reaction leads to the formation of a new six-membered ring as well as a second ring formed by the tether, resulting in a fused or bridged polycyclic product. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome is highly dependent on the geometry of the transition state and the length of the tether connecting the reacting moieties. princeton.edu

The table below illustrates hypothetical derivatives of 6-Methyl-10-phenanthridinamine designed to undergo an IMDA reaction.

| Tether Attached to C-10 Amino Group | Diene Moiety | Dienophile Moiety | Expected Reaction |

| -CO-(CH₂)₂-CH=CH-CH=CH₂ | Hexa-3,5-dienoyl | (Internal Alkene) | Type I IMDA |

| -CH₂-C(CH₂)=CH-CH=CH₂ | 2-Methylene-penta-3,4-dienyl | (Internal Alkene) | Type II IMDA |

| -CO-(CH₂)₂-C≡CH | Pent-4-ynoyl | Alkyne | High-temperature IMDA |

Under certain conditions, 6-Methyl-10-phenanthridinamine can undergo self-reaction to form dimers or larger oligomers. These reactions can proceed through several mechanistic pathways, often involving oxidative conditions.

One plausible pathway is the oxidative dehydrogenative coupling of the primary amino groups. In the presence of a suitable catalyst and oxidant, two molecules can couple to form an azo linkage (-N=N-) or a hydrazine (B178648) linkage (-NH-NH-). A similar oxidative homo-coupling of primary amines to form imines has been reported, which would subsequently lead to other products. nih.gov

Another potential pathway involves radical-mediated coupling. Radical abstraction of a hydrogen atom from the amino group or the aromatic rings could generate radical species that then dimerize. For instance, radical-mediated synthesis is a known method for forming C-C bonds with phenanthridine precursors. nih.gov This could lead to C-C, C-N, or N-N coupled dimers.

The following table presents potential dimerization products and the type of linkage formed.

| Dimerization Pathway | Linkage Formed | Product Description |

| Oxidative N-N Coupling | Azo (-N=N-) | Bis(6-methylphenanthridin-10-yl)diazene |

| Reductive N-N Coupling | Hydrazine (-NH-NH-) | 1,2-Bis(6-methylphenanthridin-10-yl)hydrazine |

| Radical C-N Coupling | Amino-aryl | N-(6-Methylphenanthridin-10-yl)-6-methylphenanthridin-X-amine |

| Radical C-C Coupling | Biaryl | X,X'-Bis(6-methyl-10-aminophenanthridine) |

Advanced Spectroscopic Characterization and Analytical Methodologies for 6 Methyl 10 Phenanthridinamine

Vibrational Spectroscopy Techniques for Molecular Fingerprinting

Vibrational spectroscopy provides a unique "fingerprint" of a molecule by probing the discrete vibrational energy levels of its bonds. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating structural details.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For 6-Methyl-10-phenanthridinamine, the FTIR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key structural features: the aromatic phenanthridine (B189435) core, the methyl group, and the primary amine group.

Key expected vibrational modes include the N-H stretching of the primary amine, C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching within the aromatic framework, and various bending vibrations. The precise frequencies of these bands can be influenced by the electronic environment and intermolecular interactions.

Table 1: Predicted FTIR Spectral Data for 6-Methyl-10-phenanthridinamine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric) | ~3450 | Primary Amine |

| N-H Stretch (symmetric) | ~3350 | Primary Amine |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Rings |

| Aliphatic C-H Stretch | 2950-2850 | Methyl Group |

| C=C/C=N Stretch | 1620-1450 | Aromatic Rings |

| N-H Bend | 1650-1580 | Primary Amine |

| C-H Bend (in-plane) | 1300-1000 | Aromatic/Methyl |

| C-H Bend (out-of-plane) | 900-675 | Aromatic Rings |

Note: The data in this table is based on predicted values and general ranges for the specified functional groups.

Raman Spectroscopy for Detailed Structural Elucidation

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations, providing a more complete picture of the molecule's vibrational modes.

For 6-Methyl-10-phenanthridinamine, the Raman spectrum would be particularly useful for characterizing the vibrations of the carbon framework of the phenanthridine rings. The aromatic C=C stretching bands are typically strong in Raman spectra. The spectrum would also show characteristic bands for the methyl group's C-H vibrations.

Table 2: Predicted Raman Spectral Data for 6-Methyl-10-phenanthridinamine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group / Moiety |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Rings |

| Aliphatic C-H Stretch | 2950-2850 | Methyl Group |

| Ring Breathing Mode | ~1000 | Phenanthridine Core |

| C=C Stretch | 1620-1580 | Aromatic Rings |

| C-N Stretch | 1360-1250 | Aromatic Amine |

Note: The data in this table is based on predicted values and general ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments and connectivity of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR provides detailed information about the number, type, and electronic environment of hydrogen atoms in a molecule. In 6-Methyl-10-phenanthridinamine, distinct signals are expected for the protons of the methyl group, the amine group, and the aromatic protons on the phenanthridine core.

The chemical shifts (δ) of the aromatic protons will be in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (spin-spin splitting) of these protons will be crucial for assigning their positions on the three aromatic rings. The methyl group protons will appear as a singlet in the upfield region (around 2.5 ppm). The amine protons are expected to show a broad singlet, the chemical shift of which can be solvent-dependent.

Table 3: Predicted ¹H NMR Spectral Data for 6-Methyl-10-phenanthridinamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Amine (NH₂) Protons | 5.0 - 6.0 (broad) | Singlet |

| Methyl (CH₃) Protons | ~2.5 | Singlet |

Note: The data in this table is based on predicted values. The exact chemical shifts and multiplicities of the aromatic protons would require detailed spectral analysis.

Carbon (¹³C) NMR for Carbon Framework Determination

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in 6-Methyl-10-phenanthridinamine will give a distinct signal in the ¹³C NMR spectrum. The aromatic carbons will resonate in the downfield region (110-160 ppm), while the aliphatic methyl carbon will appear in the upfield region (around 20-30 ppm). The chemical shifts of the aromatic carbons are sensitive to the substitution pattern and the electronic effects of the nitrogen atom and the amine group.

Table 4: Predicted ¹³C NMR Spectral Data for 6-Methyl-10-phenanthridinamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| Methyl Carbon | 20 - 30 |

Note: The data in this table is based on predicted values. Specific assignments would require advanced NMR techniques.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR spectra provide fundamental information, complex structures like 6-Methyl-10-phenanthridinamine often require 2D NMR experiments for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 6-Methyl-10-phenanthridinamine, COSY would be instrumental in tracing the connectivity of adjacent protons within the aromatic rings, helping to differentiate between the different spin systems on the phenanthridine core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of a proton's signal to the carbon it is attached to. For example, the signal for the methyl protons would show a correlation to the methyl carbon signal.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in 6-Methyl-10-phenanthridinamine can be achieved, thus fully elucidating its molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of 6-methyl-10-phenanthridinamine. The technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its elemental composition.

The monoisotopic mass of 6-methyl-10-phenanthridinamine has been calculated to be 208.100048391 Da. nih.gov This high-resolution mass measurement is critical for distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. While specific fragmentation data for 6-methyl-10-phenanthridinamine is not detailed in the provided results, the fragmentation of the core phenanthridine structure is well-understood. The stable aromatic ring system often leads to characteristic fragmentation pathways, including the loss of small neutral molecules and the formation of stable aromatic cations. For substituted phenanthridines, the fragmentation will also involve the cleavage of substituent groups, providing valuable information about their nature and position on the phenanthridine core.

Table 1: Key Mass Spectrometry Data for 6-Methyl-10-phenanthridinamine

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂ | nih.gov |

| Average Mass | 208.264 g/mol | epa.gov |

| Monoisotopic Mass | 208.100048391 Da | nih.gov |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of 6-methyl-10-phenanthridinamine, which are crucial for understanding its potential applications in areas like fluorescent probes and emissive materials.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Visible spectrum of phenanthridine and its derivatives is characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated aromatic system. acs.orglibretexts.org The extensive conjugation in the phenanthridine core results in strong absorption in the UV region. The lowest energy absorption band in many phenanthridine derivatives appears around 400 nm and is attributed to two separate π → π* transitions. acs.org The position and intensity of these bands are sensitive to the nature and position of substituents on the phenanthridine ring. The methyl and amino groups in 6-methyl-10-phenanthridinamine are expected to influence the electronic transitions, potentially causing shifts in the absorption maxima (λmax) compared to the parent phenanthridine molecule. This technique is valuable for analyzing the extent of conjugation and the effect of substituents on the electronic properties of the molecule.

Fluorescence and Phosphorescence Spectroscopy (relevant for phenanthridine-based emissive materials)

Phenanthridine-based compounds are known for their emissive properties, making fluorescence and phosphorescence spectroscopy particularly relevant. icm.edu.plnih.gov The fluorescence of phenanthridine derivatives is highly sensitive to their environment, including solvent polarity and pH. icm.edu.plnih.gov The emission properties are influenced by the relative energies of the excited singlet (S₁) and triplet (T₁) states, which can be of (π, π) or (n, π) character. icm.edu.pl

In some phenanthridine derivatives, the formation of intramolecular excimers, characterized by a new, red-shifted fluorescence emission band, has been observed. nih.govnih.gov This phenomenon is dependent on the flexibility and stacking interactions between aromatic units within the molecule. nih.gov The study of fluorescence and phosphorescence is critical for the development of phenanthridine-based materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological systems. nih.govresearchgate.net For instance, some phenanthro[9,10-d]imidazole derivatives exhibit red-shifted emissions with high photoluminescent quantum yields in the film state, making them suitable for red OLEDs. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of 6-methyl-10-phenanthridinamine and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of non-volatile compounds like 6-methyl-10-phenanthridinamine. Reversed-phase HPLC, often utilizing a C18 or similar stationary phase, is commonly employed for the separation of phenanthridine derivatives. nih.govnih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve efficient separation of the main compound from any impurities. nih.govnih.gov

For complex mixtures, such as those containing positional isomers, which have very similar physical and chemical properties, specialized HPLC methods may be required. rsc.org The separation of stereoisomers, if applicable, would necessitate the use of chiral stationary phases (CSPs) that can form transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation. nih.govcsfarmacie.czphenomenex.com The development of a validated HPLC method is crucial for quality control, ensuring the purity and consistency of 6-methyl-10-phenanthridinamine batches. nih.gov

Table 2: Typical HPLC Parameters for Phenanthridine Derivative Analysis

| Parameter | Typical Conditions | Reference |

| Column | Reversed-phase C12 or C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.govnih.gov |

| Detection | UV at specific wavelengths (e.g., 254 nm, 280 nm) | nih.govnih.gov |

| Flow Rate | 0.6 - 1.0 mL/min | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. researchgate.netijprajournal.com While 6-methyl-10-phenanthridinamine itself may have limited volatility, GC-MS can be employed for the analysis of volatile impurities or for the analysis of the compound after derivatization to increase its volatility. This technique is particularly useful for impurity profiling, allowing for the identification and quantification of trace-level contaminants that might be present from the synthesis process. thermofisher.comwisdomlib.org The coupling of a gas chromatograph to a mass spectrometer provides both retention time data for separation and mass spectral data for confident identification of the eluted components. ijprajournal.com

Computational Chemistry and Theoretical Studies of 6 Methyl 10 Phenanthridinamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, from geometric parameters to electronic behavior.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large organic molecules like 6-Methyl-10-phenanthridinamine. nih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a specified basis set, such as B3LYP/6-311+G(d,p), the DFT calculations iteratively adjust the positions of the atoms to find the minimum energy conformation on the potential energy surface. mdpi.com This optimized geometry corresponds to the most probable structure of the molecule in the gas phase. From this, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined.

The following table illustrates the kind of data that would be obtained from a DFT geometry optimization of 6-Methyl-10-phenanthridinamine. The values presented are hypothetical and serve as an example of the expected output.

Table 1: Hypothetical Optimized Geometric Parameters for 6-Methyl-10-phenanthridinamine (Calculated at the B3LYP/6-311+G(d,p) level)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(6)-N(5) | 1.38 Å |

| C(10)-N(10a) | 1.35 Å | |

| C(6)-C(6a) | 1.42 Å | |

| N(10a)-C(10b) | 1.40 Å | |

| Bond Angle | C(5)-C(6)-N(5) | 121.5° |

| C(9)-C(10)-N(10a) | 120.8° | |

| Dihedral Angle | C(4)-C(4a)-C(5)-C(6) | 179.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests a more reactive molecule. nih.gov

These orbital energies can be used to calculate various global reactivity descriptors, which are summarized in the hypothetical table below.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 6-Methyl-10-phenanthridinamine

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | -5.85 |

| ELUMO | - | -1.23 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.62 |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.23 |

| Electronegativity (χ) | (I + A) / 2 | 3.54 |

| Chemical Hardness (η) | (I - A) / 2 | 2.31 |

| Chemical Softness (S) | 1 / (2η) | 0.216 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.71 |

The distribution of the HOMO and LUMO across the molecular structure can indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For 6-Methyl-10-phenanthridinamine, the HOMO is expected to be localized primarily on the electron-rich amino group and parts of the phenanthridine (B189435) ring system, while the LUMO would likely be distributed over the electron-deficient regions of the aromatic rings.

DFT calculations can also be used to predict various spectroscopic properties. The calculation of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions can be a valuable tool for interpreting experimental NMR spectra and confirming the structure of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For 6-Methyl-10-phenanthridinamine, MD simulations could be used to explore its conformational landscape, particularly the rotation around the C(10)-NH2 bond and the flexibility of the phenanthridine ring system. By simulating the molecule in a solvent, such as water or an organic solvent, one can study how intermolecular interactions, like hydrogen bonding between the amino group and solvent molecules, influence its structure and dynamics.

Reaction Mechanism Modeling and Energy Profiles

Theoretical methods are also powerful tools for investigating the mechanisms of chemical reactions. By modeling the transformation from reactants to products, chemists can gain a detailed understanding of how a reaction proceeds.

To study a chemical reaction, computational chemists can map out the potential energy surface that connects the reactants and products. A key feature of this surface is the transition state, which is the highest energy point along the reaction pathway. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined.

For 6-Methyl-10-phenanthridinamine, one could theoretically investigate various reactions, such as electrophilic substitution on the phenanthridine ring or reactions involving the amino group. The calculations would reveal the most likely reaction pathways by comparing the activation energies of different possible mechanisms. This information is invaluable for understanding the chemical behavior of the molecule and for designing new synthetic routes.

Energetic Landscape of Chemical Transformations

Detailed computational studies delineating the complete energetic landscape of chemical transformations for 6-methyl-10-phenanthridinamine are not extensively available in the public domain. However, the reactivity of the phenanthridine core, a key structural motif in this compound, has been the subject of theoretical investigation, offering insights into its potential chemical behavior. The phenanthridine system is known for its unique electronic and structural properties that govern its reactivity.

The energetic landscape of a molecule describes the potential energy surface, mapping the energy of the molecule as a function of its geometry. This landscape includes energy minima, corresponding to stable isomers and conformers, and saddle points, representing transition states for chemical reactions. Understanding this landscape is crucial for predicting reaction pathways, kinetics, and thermodynamic favorability.

For phenanthridine and its derivatives, chemical transformations of interest include electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atom. The presence of the electron-donating amino group at the C10 position and the methyl group at the C6 position in 6-methyl-10-phenanthridinamine is expected to significantly influence the energetic barriers of these transformations compared to the unsubstituted phenanthridine core.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools to explore these energetic landscapes. Such studies on related systems suggest that the electron density distribution in the phenanthridine ring system dictates the preferred sites of reaction. For instance, electrophilic attack is generally favored at positions with higher electron density, while nucleophilic attack occurs at electron-deficient sites. The amino and methyl groups in 6-methyl-10-phenanthridinamine would likely activate the ring system towards electrophilic substitution.

Furthermore, the synthesis of phenanthridine derivatives often involves cyclization reactions. beilstein-journals.orgnih.govmdpi.com Computational studies of these reaction mechanisms can reveal the transition state structures and their associated activation energies, providing a deeper understanding of the reaction pathways and aiding in the optimization of synthetic routes. While specific data for 6-methyl-10-phenanthridinamine is not available, the general principles derived from studies on the broader phenanthridine class are applicable. beilstein-journals.orgnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. While specific QSAR/QSPR models for 6-methyl-10-phenanthridinamine are not prominently published, the foundational data for such studies, in the form of molecular descriptors, can be computationally generated. These descriptors quantify various aspects of the molecular structure and are essential for building predictive models.

Phenanthridine derivatives have been the subject of QSAR studies, particularly in the context of their anticancer and topoisomerase inhibitory activities. nih.govnih.gov These studies highlight the importance of steric, electronic, and hydrophobic properties in determining the biological efficacy of this class of compounds.

For 6-methyl-10-phenanthridinamine, a variety of molecular descriptors can be calculated to serve as the basis for future QSAR/QSPR analyses. These descriptors provide a numerical representation of the molecule's topology, geometry, and electronic distribution.

Below is a table of computationally derived molecular descriptors for 6-methyl-10-phenanthridinamine sourced from publicly available data. nih.govchem960.com

| Descriptor Name | Value | Description |

| Molecular Formula | C14H12N2 | The elemental composition of the molecule. nih.govguidechem.com |

| Molecular Weight | 208.26 g/mol | The mass of one mole of the substance. nih.gov |

| XLogP3 | 3.2 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. nih.gov |

| Topological Polar Surface Area | 38.9 Ų | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. nih.govchem960.com |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). chem960.com |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) with lone pairs. chem960.com |

| Rotatable Bond Count | 0 | The number of bonds that can rotate freely. chem960.com |

| Complexity | 253 | A measure of the intricacy of the molecular structure. nih.govchem960.com |

| Heavy Atom Count | 16 | The number of non-hydrogen atoms in the molecule. chem960.com |

These descriptors can be utilized to construct QSAR/QSPR models. For instance, a model could be developed to predict the anticancer activity of a series of phenanthridine derivatives. In such a model, descriptors like XLogP3, topological polar surface area, and the number of hydrogen bond donors/acceptors would likely be critical variables, as they influence how the molecule interacts with biological targets and its pharmacokinetic properties. nih.govnih.gov

The general process for a QSAR/QSPR study on a series of compounds including 6-methyl-10-phenanthridinamine would involve:

Data Set Compilation: Assembling a collection of structurally related phenanthridine derivatives with experimentally determined biological activities or properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical relationship between the descriptors and the activity/property.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

Such models can then be used to predict the activity of new, unsynthesized phenanthridine derivatives, thereby guiding the design of more potent and selective compounds. nih.gov

Advanced Research Applications of 6 Methyl 10 Phenanthridinamine and Its Derivatives

Applications in Advanced Materials Science

The rigid, planar, and aromatic structure of phenanthridine (B189435) derivatives serves as an excellent building block for novel organic materials with tailored optoelectronic properties. These characteristics are particularly valuable in the development of next-generation organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters

Derivatives of the phenanthridine family are instrumental in the design of highly efficient phosphorescent organic light-emitting diodes (PhOLEDs), especially for challenging blue emitters. The core structure provides a robust framework for constructing metal-organic complexes that can harness triplet excitons for light emission.

The design of efficient triplet emitters based on phenanthridine scaffolds, such as those derived from 6-Methyl-10-phenanthridinamine, relies on several key principles. The primary strategy involves incorporating the phenanthridine-based structure as a ligand in organometallic complexes, typically with heavy metals like iridium (Ir).

The core design involves fine-tuning the electronic properties of the ligand to control the emission color and efficiency. This is often achieved by introducing substituents with different electronic effects. For instance, adding electron-donating groups (EDG) like a methyl group (-CH₃) or electron-withdrawing groups (EWG) like fluorine (-F) or trifluoromethyl (-CF₃) to the phenanthridine ring can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting complex. wikipedia.org This modification directly impacts the energy of the emitted light.

Another crucial design principle is to create a rigid and planar ligand structure. The fused-ring system of phenanthridine helps stabilize the excited states of the complex, preventing non-radiative decay pathways that would otherwise quench phosphorescence. wikipedia.org For example, creating fused imidazo-phenanthridine ligands enhances the structural rigidity of Ir(III) complexes, which is critical for achieving efficient blue emission. wikipedia.org The goal is to maximize the photoluminescence quantum yield (PLQY) and ensure the triplet energy is sufficiently high for blue emission while destabilizing non-radiative metal-centered states. epa.gov

Table 1: Influence of Substituents on Photophysical Properties of Imidazo-Phenanthridine based Ir(III) Complexes This table illustrates the effect of different substituent groups on the emission characteristics of phenanthridine-derived phosphorescent emitters.

| Emitter Complex (Ligand Base) | Substituent Group | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) |

| Ir(dmp)₃ | -CH₃ (at position 7) | 482 | 0.53 |

| Ir(dmp-F)₃ | -F (at position 7) | 476 | 0.65 |

| Ir(dmp-CF₃)₃ | -CF₃ (at position 7) | 473 | 0.71 |

Data compiled from photophysical analyses of substituted imidazo-phenanthridine Ir(III) complexes. wikipedia.org

In an OLED, electrically generated excitons (bound electron-hole pairs) must be efficiently converted into light. Since 75% of excitons are in a non-emissive triplet state in conventional fluorescent OLEDs, phosphorescent emitters derived from phenanthridines are vital for harvesting these triplets. Effective exciton (B1674681) management is key to high efficiency.

One strategy is the use of a host-dopant system, where a phenanthridine-based phosphorescent dopant is dispersed in a host material. Efficient energy transfer from the host to the dopant is crucial. This occurs primarily through two mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole coupling mechanism that transfers energy from the host to the dopant. This is the dominant process in thermally activated delayed fluorescence (TSF) sensitized OLEDs. nih.govresearchgate.net

Dexter Energy Transfer: A short-range mechanism requiring orbital overlap between the host and dopant, which is important for triplet-triplet energy transfer.

Advanced architectures like those using thermally activated delayed fluorescence (TADF) materials as sensitizers or hosts represent another key strategy. nih.govnih.gov In such devices, non-emissive triplet excitons on the host can be up-converted to singlets via reverse intersystem crossing (RISC) and then transferred to the phosphorescent emitter, or the triplet energy can be directly transferred. nih.gov Interfacial exciplexes, formed at the donor-acceptor interface, can also be used as hosts to facilitate efficient energy transfer to a phosphorescent dopant, reducing energy loss pathways. ontosight.ai These strategies aim to confine excitons to the emitting layer and ensure they are efficiently utilized by the phenanthridine-based emitter. nih.gov

The performance of OLEDs using phenanthridine-based emitters is evaluated through a combination of experimental measurements and theoretical calculations, such as Density Functional Theory (DFT). wikipedia.org Key performance parameters include:

External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected. Phenanthridine-based emitters have been incorporated into devices achieving high EQEs. For example, blue PhOLEDs using a fused imidazo-phenanthridine Ir(III) complex have reported EQEs as high as 8.5% at a brightness of 1,000 cd/m². wikipedia.org

Luminance and Power Efficiency: Luminance measures the brightness of the device (in cd/m²), while power efficiency measures the light output per unit of electrical power input (in lm/W). Devices with phenanthridine derivatives have achieved high brightness levels, with some deep-blue devices exceeding 7,800 cd/m². epa.gov

Commission Internationale de l'Eclairage (CIE) Coordinates: These coordinates (x, y) precisely define the emission color. Achieving deep-blue emission (CIEy ≤ 0.10) is a major goal, and phenanthridine-based emitters have produced colors with coordinates around [0.16, 0.09]. epa.gov

Efficiency Roll-off: The decrease in efficiency at high brightness levels. Minimizing roll-off is critical for practical applications. Bipolar host materials and advanced device architectures help to maintain high efficiency at high luminance. researchgate.net

DFT calculations are used to predict the HOMO/LUMO energy levels, triplet energies, and electronic structures of new phenanthridine derivatives before synthesis, guiding the molecular design process to optimize these performance parameters. wikipedia.org

Table 2: Performance of Selected OLEDs with Phenanthridine-Based Emitters This table summarizes key performance metrics from experimental OLED devices incorporating phenanthridine derivatives.

| Emitter Type | Max EQE (%) | Max Luminance (cd/m²) | CIE Coordinates (x, y) |

| Fused Imidazo-Phenanthridine Ir(III) Complex | 8.5% (at 1000 cd/m²) | > 5000 | [0.16, 0.31] |

| NHC-Ir(III) Complex (EBL material) | ~20% | > 7800 | [0.16, 0.09] |

| Tetraphenylethylene Phenanthroimidazole | 5.3% | Not Specified | Blue-Green |

Data compiled from various studies on advanced OLEDs. wikipedia.orgepa.govresearchgate.net

Exploration in Other Optoelectronic Devices

While the primary application of 6-Methyl-10-phenanthridinamine derivatives in materials science has been in OLEDs, the fundamental properties of the phenanthridine scaffold suggest potential in other optoelectronic areas. The high charge carrier mobility and strong absorption characteristics of phenanthridine-based compounds make them candidates for materials in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). For instance, phenanthroimidazole derivatives have been shown to possess ambipolar charge transport characteristics with electron and hole mobilities reaching up to 10⁻⁴ cm² V⁻¹ s⁻¹, a crucial property for OFETs. The development of novel fullerene derivatives for OPVs highlights the ongoing search for efficient acceptor materials, a role that could potentially be explored with appropriately functionalized phenanthridine structures designed to have high electron affinity. beilstein-journals.org However, research in these non-OLED applications for phenanthridine derivatives is less mature compared to the extensive work in light-emitting diodes.

Contributions to Bioorganic Chemistry and Chemical Biology (focusing on molecular mechanisms)

The planar, electron-deficient aromatic system of the phenanthridine ring is a classic "intercalator," a molecule that can insert itself between the base pairs of double-stranded DNA or RNA. nih.gov This interaction is central to the bioorganic chemistry of phenanthridine derivatives, including the 6-Methyl-10-phenanthridinamine family, and is the molecular basis for their study as potential therapeutic agents and biological probes. ontosight.ai

The primary molecular mechanism involves the non-covalent insertion of the flat phenanthridine core between adjacent base pairs of a nucleic acid duplex. nih.gov This intercalation is driven by a combination of hydrophobic and van der Waals forces between the aromatic ring and the DNA/RNA bases. The size and shape of the phenanthridine ring are well-suited to fit into the gap created when the duplex locally unwinds to accommodate it. This binding event can physically obstruct the processes of DNA replication and transcription, leading to cytotoxic effects, which is the basis for their investigation as anticancer agents. wikipedia.org

Furthermore, phenanthridine derivatives can serve as scaffolds for designing more complex molecules that target specific biological structures. For example, derivatives of the phenanthridine intercalator ethidium (B1194527) have been developed to inhibit the enzyme telomerase by targeting the RNA/DNA heteroduplex that forms during its catalytic cycle. nih.gov The phenanthridine moiety acts as an anchor, binding to the duplex, while other functional groups attached to the scaffold can be designed to interact with specific protein surfaces on the enzyme, enhancing binding affinity and specificity. nih.gov This illustrates a sophisticated molecular mechanism where intercalation is coupled with protein surface recognition to achieve targeted enzyme inhibition.

Nucleic Acid Interaction Studies and Intercalation Mechanisms

The ability of phenanthridine derivatives to interact with DNA and RNA is a cornerstone of their biological activity. This interaction is primarily driven by the intercalation of the planar phenanthridine ring between the base pairs of the nucleic acid duplex.

Investigation of DNA/RNA Binding Affinities and Modes

The planar structure of phenanthridine derivatives, including 6-Methyl-10-phenanthridinamine, is a key determinant of their ability to bind to nucleic acids. These compounds are known to intercalate into DNA, a process where the flat aromatic ring inserts itself between the base pairs of the DNA double helix. This mode of binding can inhibit crucial cellular processes like DNA replication and transcription, forming the basis of their potential as therapeutic agents.

The binding affinity of these compounds to nucleic acids can be quantified. For example, nih.govnih.govphenanthroline-based cyanine (B1664457) dyes, which share a similar aromatic core, have been shown to bind to dsDNA with a binding constant (Kb) in the range of 7.9 × 10^4 M-1, a value typical for intercalating molecules. nih.gov The specific binding affinities and modes of 6-Methyl-10-phenanthridinamine itself would require further dedicated studies, but the behavior of its derivatives provides a strong indication of its potential as a potent nucleic acid binder.

Molecular Interactions with DNA Topoisomerase Enzymes

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, making them critical targets for anticancer drugs. Phenanthridine derivatives have been investigated as inhibitors of these enzymes.

Research on benzophenanthridinone derivatives has led to the discovery of dual inhibitors of topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov TDP1 is an enzyme that can repair the DNA damage caused by TOP1 inhibitors, so dual inhibition is a promising strategy to enhance anticancer efficacy. Certain benzophenanthridinone derivatives have demonstrated potent TOP1 inhibitory activity and have been shown to induce the formation of TOP1-DNA cleavage complexes (TOP1cc), a hallmark of TOP1 poisons. nih.gov

Furthermore, the platinum-containing phenanthridine compound, phenanthriplatin (B610081), has been identified as a topoisomerase II (Top2) poison. nih.gov Unlike typical Top2 poisons that act through intercalation, phenanthriplatin appears to function by covalently binding to DNA, which then traps the Top2 enzyme. nih.gov This highlights the diverse mechanisms by which phenanthridine-based compounds can interfere with topoisomerase function. While direct studies on 6-Methyl-10-phenanthridinamine's effect on topoisomerases are not widely available, the activity of its close relatives suggests it could be a promising scaffold for designing novel topoisomerase inhibitors.

Development of Advanced Molecular Probes and Fluorescent Tags

The inherent fluorescence of the phenanthridine core makes it an attractive platform for the development of molecular probes and fluorescent tags for biological imaging and sensing.

Design of Imaging Agents for Subcellular Components

The development of fluorescent probes that can selectively target and illuminate specific subcellular components is crucial for understanding cellular processes. Phenanthridine derivatives, due to their nucleic acid binding properties and fluorescence, are well-suited for this purpose.

For example, phenanthridine-pyrene conjugates have been developed as fluorescent probes for DNA and RNA. nih.gov These probes exhibit changes in their fluorescence properties upon binding to nucleic acids, allowing for their detection and localization within cells. The design of such probes can be fine-tuned by modifying the substituents on the phenanthridine ring to alter their photophysical properties and cellular uptake.

Furthermore, nih.govnih.govphenanthroline-based cyanine dyes have been shown to be cell-permeable and effective at staining RNA-rich components in living cells, such as the nucleoli. nih.gov These dyes exhibit a significant increase in fluorescence intensity upon binding to RNA, making them excellent tools for live-cell imaging. The principles learned from these studies can be applied to design 6-Methyl-10-phenanthridinamine-based probes for specific imaging applications. The development of such probes often involves strategies to enhance their fluorogenic nature, where they are weakly fluorescent in their free state but become highly fluorescent upon binding to their target.

Engineering Specific Biomolecular Sensors

Beyond general cellular imaging, phenanthridine derivatives can be engineered into specific biomolecular sensors. This involves coupling the phenanthridine fluorophore to a recognition element that selectively binds to a target molecule or ion.

The fluorescence of phenanthridine-pyrene conjugates, for instance, is sensitive to the polarity of their environment. nih.gov This property can be exploited to develop probes that can report on changes in the local environment, such as protein conformational changes. Indeed, these conjugates have been shown to bind with high affinity to proteins like dipeptidyl peptidase III, demonstrating their potential as protein sensors. nih.gov

The design of such sensors often relies on principles like Photoinduced Electron Transfer (PeT), where the fluorescence of the probe is quenched in the absence of the target and restored upon binding. By strategically modifying the structure of 6-Methyl-10-phenanthridinamine, it is conceivable to create a range of specific biosensors for various biological analytes.

Antiparasitic Research at a Molecular Level

The search for new and effective antiparasitic agents is a global health priority. Phenanthridine derivatives have emerged as a promising class of compounds in this area, with research focusing on their activity against a range of parasites, including Leishmania and Trypanosoma.

Studies on indolo[3,2-a]phenanthridine derivatives have demonstrated their potential as anti-leishmanial agents. Several of these compounds have shown good activity against Leishmania donovani amastigotes, the clinically relevant form of the parasite, with acceptable selectivity indices when compared to their cytotoxicity against mammalian cells.

More specifically, phenanthridine-triazole hybrids have been synthesized and evaluated for their antileishmanial activity against Leishmania infantum. nih.gov Some of these compounds exhibited significant activity, with EC50 values in the low micromolar range, and were found to be more potent than the reference drug miltefosine. nih.gov Molecular docking studies have suggested that these compounds may exert their effect by binding to trypanothione (B104310) reductase, a crucial enzyme in the parasite's antioxidant defense system. nih.gov

Elucidation of Mechanism of Action against Protozoan Pathogens

The emergence of drug-resistant strains of protozoan pathogens, such as Plasmodium falciparum (the causative agent of malaria) and various species of Trypanosoma and Leishmania, necessitates the discovery of new therapeutic agents with novel mechanisms of action. Phenanthridine derivatives have shown promise in this area, and while specific studies on 6-Methyl-10-phenanthridinamine are limited, the mechanisms of action of structurally related compounds provide valuable insights into its potential antiprotozoal activities.

A primary proposed mechanism for the antiprotozoal action of phenanthridine compounds is their ability to intercalate into the DNA of the parasite. ontosight.ai This process involves the insertion of the planar aromatic ring system of the phenanthridine between the base pairs of the DNA double helix. This intercalation can disrupt crucial cellular processes such as DNA replication and transcription, ultimately leading to the death of the parasite. ontosight.ai The planarity of the 6-Methyl-10-phenanthridinamine molecule makes it a likely candidate for DNA intercalation.

Furthermore, research on related benzo[c]phenanthridine (B1199836) and protoberberine alkaloids has revealed that these compounds can act as topoisomerase inhibitors. nih.gov Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. By stabilizing the cleavable complex between the topoisomerase enzyme and DNA, these inhibitors lead to double-strand breaks in the DNA, inducing apoptosis. nih.govnih.gov Given the structural similarities, it is plausible that 6-Methyl-10-phenanthridinamine or its derivatives could exert their antiprotozoal effects by targeting parasitic topoisomerases.

Another avenue of investigation for related phenanthroline derivatives has been their ability to circumvent drug efflux pumps, a common mechanism of drug resistance in parasites like P. falciparum. By designing molecules that are not recognized by these efflux proteins, researchers aim to restore the efficacy of drugs against resistant strains.

| Potential Antiprotozoal Mechanisms of Phenanthridine Derivatives | Description | Supporting Evidence from Related Compounds |

| DNA Intercalation | Insertion of the planar aromatic system between DNA base pairs, disrupting replication and transcription. | General property of many phenanthridine compounds due to their flat structure. ontosight.ai |

| Topoisomerase Inhibition | Stabilization of the DNA-topoisomerase complex, leading to DNA damage and cell death. | Observed in benzo[c]phenanthridine and protoberberine alkaloids against mammalian topoisomerases. nih.gov |

Targeted Disruption of Parasitic Biological Processes

Building upon the general mechanisms of action, research into phenanthridine derivatives has also focused on their potential to selectively disrupt specific biological processes unique to parasites. This targeted approach aims to minimize off-target effects and enhance the therapeutic index of potential drug candidates.

One such target is the parasite's telomere maintenance system. Telomeres, the protective caps (B75204) at the ends of chromosomes, are crucial for genomic stability. In many protozoan parasites, the enzyme telomerase is responsible for maintaining telomere length, and its inhibition can lead to cellular senescence and death. The G-quadruplex structures found in telomeric DNA are attractive targets for small molecules. The planar structure of phenanthridines suggests they could be effective G-quadruplex stabilizing ligands, thereby inhibiting telomerase activity.

Additionally, the unique metabolic pathways of parasites present opportunities for targeted drug design. For instance, many protozoan parasites are highly dependent on specific enzymes for their survival that are either absent in the host or sufficiently different to allow for selective inhibition. Research into the modification of the phenanthridine scaffold could lead to derivatives that specifically inhibit such essential parasitic enzymes.

The table below summarizes the activity of some substituted benzo[i]phenanthridines, which are structurally related to 6-Methyl-10-phenanthridinamine, as topoisomerase I-targeting agents. This data provides insight into how modifications to the core structure can influence biological activity.

| Compound | Substituents | Topoisomerase I-Targeting Activity |

| 2,3-Methylenedioxy-8,9-dimethoxybenzo[i]phenanthridine | 2,3-Methylenedioxy, 8,9-Dimethoxy | Active |

| 5-Methyl-2,3-methylenedioxy-8,9-dimethoxybenzo[i]phenanthridine | 5-Methyl, 2,3-Methylenedioxy, 8,9-Dimethoxy | Active |

| 2,3,8,9-Tetramethoxybenzo[i]phenanthridine | 2,3,8,9-Tetramethoxy | Inactive |

| 5-Methyl-2,3,8,9-tetramethoxybenzo[i]phenanthridine | 5-Methyl, 2,3,8,9-Tetramethoxy | Inactive |

Data sourced from studies on benzo[i]phenanthridine derivatives as topoisomerase I-targeting agents. nih.gov

Role in Photocatalysis and Organic Transformations

Beyond its biological applications, the phenanthridine core structure is also of interest in the fields of photocatalysis and organic synthesis. The aromatic nature of 6-Methyl-10-phenanthridinamine suggests it could possess interesting photophysical properties, potentially enabling its use as a photosensitizer in photoredox catalysis.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, providing a powerful and sustainable method for forging new chemical bonds. Photosensitizers are key components in these reactions, absorbing light and transferring the energy to other molecules to initiate the desired chemical transformation. While specific studies on the photocatalytic applications of 6-Methyl-10-phenanthridinamine are not widely reported, the broader class of nitrogen-containing polycyclic aromatic hydrocarbons is known to exhibit photocatalytic activity.

In the realm of organic transformations, 6-Methyl-10-phenanthridinamine can serve as a valuable building block for the synthesis of more complex heterocyclic systems. The amino group at the 10-position provides a reactive handle for further functionalization, allowing for the construction of novel molecular architectures with potentially unique properties and applications. The synthesis of various phenanthridine derivatives often involves photochemical methods, highlighting the intrinsic relationship between this scaffold and light-induced reactions.

The development of synthetic routes to various heterocyclic compounds often relies on the functionalization of pre-existing ring systems. The presence of both a methyl group and an amino group on the phenanthridine core of 6-Methyl-10-phenanthridinamine offers multiple sites for synthetic modification, making it a versatile precursor in the synthesis of novel compounds.

Future Directions and Emerging Research Avenues for 6 Methyl 10 Phenanthridinamine

Exploration of Novel and Expedient Synthetic Pathways for Complex Derivatives

The future synthesis of complex derivatives of 6-Methyl-10-phenanthridinamine will likely move beyond traditional methods towards more efficient and versatile strategies. Modern synthetic organic chemistry offers several promising avenues:

Photoredox Catalysis: Visible-light-promoted reactions represent a mild and eco-friendly approach to constructing phenanthridine (B189435) cores and their derivatives. This method allows for the formation of C-C and C-N bonds under ambient conditions, which is ideal for synthesizing intricately functionalized molecules that may not be stable under harsher traditional reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes. frontiersin.orgafricanjournalofbiomedicalresearch.com Applying MAOS to the synthesis of 6-Methyl-10-phenanthridinamine derivatives could accelerate the generation of compound libraries for screening purposes. frontiersin.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for highly exothermic reactions, and easier scalability compared to batch processes.

These advanced synthetic methods will be crucial for accessing novel derivatives with tailored electronic, steric, and physicochemical properties for various applications.

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the novel synthetic pathways described above, a deeper understanding of the reaction mechanisms and kinetics is essential. The development of advanced spectroscopic probes for real-time, in situ monitoring is a key research direction. spectroscopyonline.comchemcatbio.orgyoutube.com

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the solution-phase processes occurring during a reaction. rsc.orgcardiff.ac.uk By monitoring the disappearance of starting materials and the appearance of intermediates and products in real-time, reaction kinetics can be accurately determined. rsc.orgcardiff.ac.uk This data is invaluable for optimizing reaction conditions and understanding complex reaction networks.

In Situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking changes in functional groups during a chemical transformation. africanjournalofbiomedicalresearch.comyoutube.com These methods can be implemented using fiber-optic probes immersed directly into the reaction vessel, providing continuous data on the reaction progress without the need for sampling. youtube.com

By combining these in situ techniques, researchers can gain a comprehensive picture of the synthesis as it happens, enabling rapid optimization and control over the production of complex 6-Methyl-10-phenanthridinamine derivatives.

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

The discovery of new applications for 6-Methyl-10-phenanthridinamine derivatives can be significantly accelerated by adopting high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds.

Combinatorial Synthesis: By systematically combining a set of diverse building blocks, large libraries of 6-Methyl-10-phenanthridinamine analogues can be generated. This can be done using automated synthesis platforms, which increases the efficiency and reproducibility of the library production.

High-Throughput Screening (HTS): HTS involves the use of robotic automation to test thousands of compounds for a specific biological activity or physical property in a short period. For instance, libraries of 6-Methyl-10-phenanthridinamine derivatives could be rapidly screened for anticancer activity against various cell lines or for their ability to inhibit specific enzymes. This approach dramatically increases the chances of identifying "hit" compounds with desired properties, which can then be selected for further optimization.

The integration of combinatorial synthesis with HTS provides a powerful engine for discovering new lead compounds for drug development and other applications.

| HTS Platform Components | Function |

| Automated Liquid Handlers | Precisely dispense small volumes of reagents and compounds into microplates. |

| Plate Readers | Detect signals (e.g., fluorescence, absorbance) to measure assay results. |

| Robotic Arms | Transport microplates between different stations of the HTS system. |

| Incubators | Provide controlled environments for cell-based assays. |

| Data Management Software | Collect, store, and analyze the large amounts of data generated. |

Integration with Nanotechnology for Hybrid Functional Materials

The convergence of phenanthridine chemistry with nanotechnology opens the door to creating novel hybrid materials with enhanced or entirely new functionalities.

Functionalized Nanoparticles: 6-Methyl-10-phenanthridinamine and its derivatives can be anchored to the surface of nanoparticles (e.g., gold, iron oxide, silica) to create functional materials. nih.govrsc.orgnih.govresearchgate.net For example, palladium nanoparticles have been used to catalyze the synthesis of phenanthridinones. nih.govrsc.org Functionalizing nanoparticles with phenanthridine derivatives could lead to targeted drug delivery systems, new catalysts, or advanced imaging agents.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions linked by organic ligands. nih.govrsc.org By using a functionalized phenanthridine derivative as the organic linker, it is possible to create MOFs with tailored properties. nih.govresearchgate.net The inherent porosity of MOFs could be combined with the optical or chemical properties of the phenanthridine core for applications in gas storage, separation, or catalysis. nih.govmdpi.com Phenanthroline, a structurally related compound, has been successfully used to construct robust and porous MOFs that act as highly active single-site solid catalysts. nih.gov

These hybrid materials could exhibit unique synergistic properties that are not present in the individual components, paving the way for innovations in materials science, medicine, and catalysis.

Deepening Understanding of Structure-Function Relationships through Integrated Computational and Experimental Design

To guide the rational design of new 6-Methyl-10-phenanthridinamine derivatives, it is crucial to understand the relationship between their chemical structure and their functional properties. The integration of computational modeling with experimental validation is a powerful approach to achieve this.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net By developing QSAR models for phenanthridine derivatives, researchers can predict the activity of newly designed compounds before they are synthesized, saving time and resources. frontiersin.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govnih.govresearchgate.netpharmaerudition.org Molecular docking studies can elucidate the binding interactions of phenanthridine derivatives with biological targets, providing insights into their mechanism of action and guiding the design of more potent and selective analogues. nih.govnih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and properties of molecules. researchgate.net This information can help explain experimental observations and predict the reactivity and spectral properties of new derivatives.

By using computational predictions to prioritize which molecules to synthesize and test, the discovery process becomes more efficient and focused. Experimental results, in turn, are used to refine and improve the computational models, creating a synergistic cycle of design and discovery. nih.govnih.govacs.org

Identification of Potential Novel Applications in Advanced Separation Techniques or Chemical Sensors

The unique photophysical properties and rigid aromatic structure of the phenanthridine core make it an excellent candidate for applications in analytical sciences, particularly in separation techniques and chemical sensing.

Chemical Sensors and Fluorescent Probes: Phenanthridine derivatives often exhibit strong fluorescence, which can be sensitive to their local environment. nih.gov This property can be harnessed to develop chemosensors that detect specific ions or molecules. researchgate.netrsc.org For example, phenanthridine-based probes have been developed for the detection of various metal ions and hypochlorite. researchgate.netrsc.org Future research could focus on developing derivatives of 6-Methyl-10-phenanthridinamine that are selective for environmentally or biologically important analytes, with applications in environmental monitoring and medical diagnostics. researchgate.netepa.govrsc.org